molecular formula C9H18N2O4 B13397021 Boc-beta-N-Methylamino-D-Ala

Boc-beta-N-Methylamino-D-Ala

Cat. No.: B13397021
M. Wt: 218.25 g/mol
InChI Key: MPDRVOVGOYLKQX-ZCFIWIBFSA-N
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Description

Boc-beta-N-Methylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-methylamino-D-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-N-Methylamino-D-Ala typically involves a multi-step process:

    Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde aqueous solution undergo a Mannich reaction to form an intermediate.

    Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using an alkali to obtain another intermediate.

    Catalytic Debenzylation and Boc Protection: Palladium-carbon catalytic debenzylation and Boc protection are performed in the presence of Boc anhydride to obtain the final intermediate.

    L-Acetyltransferase Reaction: The intermediate undergoes an L-acetyltransferase reaction to obtain the L-isomer, followed by Boc protection.

    Final Product Formation: The Boc protection is removed, and the intermediate is converted to its hydrochloride form using hydrogen chloride, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-beta-N-Methylamino-D-Ala has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: The compound is studied for its role in protein structure and function.

    Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Boc-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it may interact with glutamate receptors, leading to excitotoxicity and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Beta-N-Methylamino-L-Alanine: A naturally occurring neurotoxin produced by cyanobacteria.

    N-(2-Aminoethyl)glycine: An isomer of beta-N-methylamino-L-alanine.

    2,4-Diaminobutyric Acid: Another isomer with similar properties.

Uniqueness

Boc-beta-N-Methylamino-D-Ala is unique due to its Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. This distinguishes it from other similar compounds that lack this protective group .

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1

InChI Key

MPDRVOVGOYLKQX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC)C(=O)O

Origin of Product

United States

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